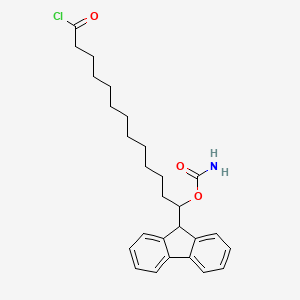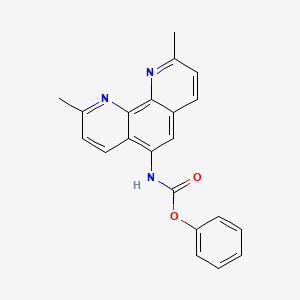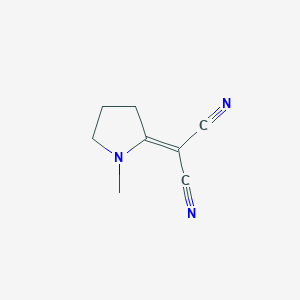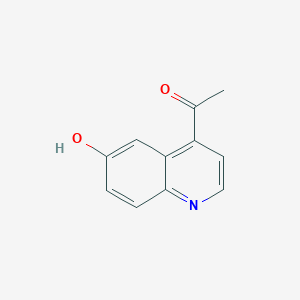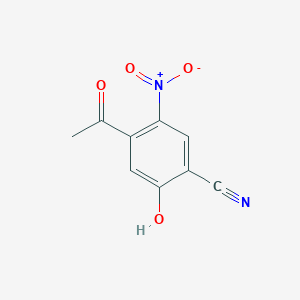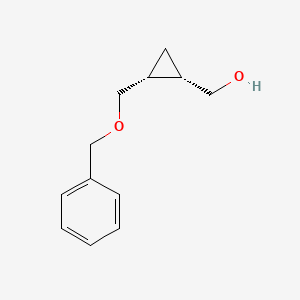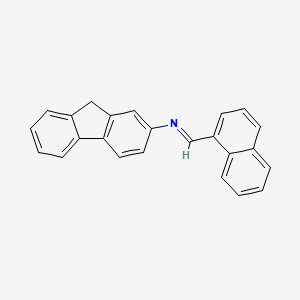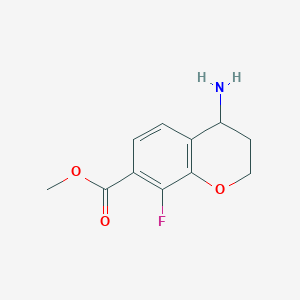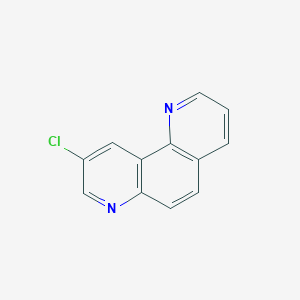
9-Chloro-1,7-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-1,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound. Phenanthroline and its derivatives are known for their planar, rigid structures and are widely used in coordination chemistry due to their ability to form stable complexes with various metal ions . The addition of a chlorine atom at the 9th position of the phenanthroline ring enhances its chemical properties, making it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1,7-phenanthroline typically involves the chlorination of 1,7-phenanthroline. One common method is the reaction of 1,7-phenanthroline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions . The reaction is carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques like recrystallization or column chromatography to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-1,7-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents used.
Coordination Reactions: It forms stable complexes with metal ions, which are useful in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenanthroline derivatives, while coordination reactions result in metal-phenanthroline complexes .
Wissenschaftliche Forschungsanwendungen
9-Chloro-1,7-phenanthroline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-Chloro-1,7-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, through intercalation or coordination to active sites. The molecular targets and pathways involved depend on the specific metal ion and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: A widely used ligand in coordination chemistry with similar structural properties but without the chlorine substitution.
2,9-Dichloro-1,10-phenanthroline: Another chlorinated derivative with two chlorine atoms, offering different reactivity and coordination properties.
Uniqueness
9-Chloro-1,7-phenanthroline is unique due to the specific position of the chlorine atom, which influences its electronic properties and reactivity. This makes it particularly useful in forming specific metal complexes and exploring unique chemical and biological interactions .
Eigenschaften
CAS-Nummer |
120092-39-9 |
|---|---|
Molekularformel |
C12H7ClN2 |
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
9-chloro-1,7-phenanthroline |
InChI |
InChI=1S/C12H7ClN2/c13-9-6-10-11(15-7-9)4-3-8-2-1-5-14-12(8)10/h1-7H |
InChI-Schlüssel |
FTDJMZWKJVXCNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=C2)N=CC(=C3)Cl)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
